molecular formula C14H11ClO4 B4776088 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone CAS No. 115781-11-8

2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone

Cat. No.: B4776088
CAS No.: 115781-11-8
M. Wt: 278.69 g/mol
InChI Key: DDBGVQHDFCGXGM-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone is an organic compound characterized by the presence of a chlorophenoxy group and a dihydroxyphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone typically involves the reaction of 4-chlorophenol with 2,4-dihydroxyacetophenone under specific conditions. A common method includes:

    Starting Materials: 4-chlorophenol and 2,4-dihydroxyacetophenone.

    Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

    Solvent: Organic solvents such as ethanol or methanol are often employed.

    Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone is C₁₄H₁₁ClO₄. The compound features a chlorophenyl group and a dihydroxyphenyl moiety, which enhance its reactivity and interaction with biological targets. The structural representation is as follows:

  • SMILES : C1=CC(=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O)Cl
  • InChIKey : DDBGVQHDFCGXGM-UHFFFAOYSA-N

Biological Activities

This compound exhibits significant biological activities, making it relevant for various therapeutic applications:

  • Anticonvulsant Activity : Research indicates that derivatives of this compound have shown potential anticonvulsant properties. For instance, related compounds have been evaluated for their ability to protect against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES), demonstrating promising efficacy in preclinical models .
  • Antifungal Properties : Studies have explored the antifungal effects of compounds related to this structure against phytopathogenic fungi. The efficacy of these derivatives highlights their potential use in agricultural applications to combat fungal diseases .
  • Lysophosphatidic Acid Receptor Antagonism : Some synthesized derivatives have been tested as antagonists for the type 2 lysophosphatidic acid receptor, showing promising results that could lead to new therapeutic strategies for conditions influenced by lysophosphatidic acid signaling pathways .

Comparative Analysis with Related Compounds

The compound shares structural similarities with several other phenolic compounds. Below is a comparative table highlighting some of these related compounds:

Compound NameSimilarity IndexKey Features
1-(3-Hydroxy-5-methylphenyl)ethanone0.81Contains a methyl group; potential for different biological activity.
1-(3,4-Dihydroxyphenyl)pentan-1-one0.80Longer carbon chain; may exhibit different solubility characteristics.
1-(3,5-Dihydroxyphenyl)ethanone0.79Variations in hydroxyl positioning affecting reactivity and stability.
(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone0.74Similar phenolic structure but different functional groups influencing activity.

Case Studies and Research Findings

Several studies have documented the biological activities and synthesis of related compounds:

  • A study focused on the anticonvulsant activity of synthesized derivatives demonstrated that certain compounds showed complete protection against MES-induced seizures, indicating their potential as therapeutic agents .
  • Another research article explored the antifungal activities of derivatives synthesized from similar structures, revealing effective inhibition against various fungal strains .

Mechanism of Action

The mechanism by which 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets. For instance, its potential antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone: Similar structure but with a bromine atom instead of chlorine.

    2-(4-fluorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone: Contains a fluorine atom instead of chlorine.

    2-(4-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone: Features a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it distinct from its analogs with different substituents.

Biological Activity

2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a chlorophenyl group and a dihydroxyphenyl moiety, which contribute to its reactivity and interaction with biological systems. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C15H13ClO3
  • Molecular Weight : 288.71 g/mol
  • IUPAC Name : this compound

The compound's structure allows it to participate in various chemical reactions, enhancing its potential as a pharmaceutical agent.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3).
  • Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity : It has demonstrated activity against certain bacterial strains, suggesting a role in treating infections.

The mechanisms underlying the biological activities of this compound are still being elucidated. Current hypotheses include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammatory pathways.
  • Receptor Interaction : It is hypothesized that the compound interacts with cellular receptors, modulating signaling pathways associated with cell growth and inflammation.

Case Studies

  • Anticancer Activity :
    • A study evaluated the effect of this compound on MCF-7 cells. The results indicated an IC50 value of 0.08 µM, comparable to established anticancer agents like erlotinib .
  • Anti-inflammatory Effects :
    • In vitro assays demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines in human macrophages. This suggests its potential application in managing chronic inflammatory conditions .
  • Antimicrobial Testing :
    • The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAnticancer0.08
DifenoconazoleAntifungal0.05
LetrozoleAromatase inhibitorN/A

Conclusion and Future Directions

The biological activity of this compound presents significant potential for therapeutic applications in oncology and inflammation management. However, further research is necessary to fully elucidate its mechanisms of action and to conduct clinical trials to assess its efficacy and safety in humans.

Future studies should focus on:

  • Detailed mechanistic studies to identify specific molecular targets.
  • In vivo studies to validate the anticancer and anti-inflammatory effects observed in vitro.
  • Exploration of the compound's pharmacokinetics and toxicity profiles.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4/c15-9-1-4-11(5-2-9)19-8-14(18)12-6-3-10(16)7-13(12)17/h1-7,16-17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBGVQHDFCGXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151188
Record name Ethanone, 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115781-11-8
Record name Ethanone, 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115781118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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